1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the first position, two fluorine atoms at the third and fourth positions, and a carboxylic acid group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organolithium and Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring.
Scientific Research Applications
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may be investigated for its interactions with biological targets and its effects on cellular processes.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its structural features may confer specific biological activities that are beneficial in treating various diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.
Mechanism of Action
The mechanism by which 1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
1-tert-Butyl-3,4-difluoro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
- tert-Butyl 3-formyl-1H-pyrrole-1-carboxylate
- tert-Butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
These compounds share structural similarities but differ in their functional groups and substitution patterns. The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased electronegativity and reactivity, distinguishing it from its analogs.
Properties
CAS No. |
92236-88-9 |
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Molecular Formula |
C9H11F2NO2 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-tert-butyl-3,4-difluoropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H11F2NO2/c1-9(2,3)12-4-5(10)6(11)7(12)8(13)14/h4H,1-3H3,(H,13,14) |
InChI Key |
BWSPTMIYRQUEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=C1C(=O)O)F)F |
Origin of Product |
United States |
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